molecular formula C18H15F2N3O2 B14931116 N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14931116
M. Wt: 343.3 g/mol
InChI Key: OBFBCUPBZDHPHR-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of fluorine atoms and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the reaction of 2-fluoro-5-methylaniline with 2-fluorobenzyl bromide to form an intermediate, which is then cyclized with hydrazine to produce the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but typically involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
  • 5-[(2-fluorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide

Uniqueness

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring, fluorine atoms, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15F2N3O2

Molecular Weight

343.3 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H15F2N3O2/c1-12-6-7-13(19)16(10-12)21-18(24)15-8-9-23(22-15)11-25-17-5-3-2-4-14(17)20/h2-10H,11H2,1H3,(H,21,24)

InChI Key

OBFBCUPBZDHPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

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